molecular formula C7H7NO2 B016683 N-Hydroxybenzamide CAS No. 495-18-1

N-Hydroxybenzamide

Cat. No. B016683
CAS RN: 495-18-1
M. Wt: 137.14 g/mol
InChI Key: VDEUYMSGMPQMIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxybenzamides involves various chemical strategies, focusing on the efficient formation of the N-hydroxy amide bond. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, showcasing the utilization of bidentate directing groups suitable for metal-catalyzed C–H bond functionalization reactions (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of N-hydroxybenzamides has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

N-Hydroxybenzamides participate in various chemical reactions, serving as precursors for chiral N-oxyl radicals and demonstrating moderate chiral discrimination in hydrogen atom transfer processes, which is crucial for asymmetric oxidations (Maria Grazia Capraro et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been elucidated through studies on compounds like 2-hydroxybenzamide. Electron diffraction and theoretical methods revealed stable conformers and evidence for intramolecular hydrogen bonding (K. Aarset et al., 2013).

Chemical Properties Analysis

N-Hydroxybenzamides exhibit unique chemical behaviors, including the formation of N-hydroxymethyl compounds as a major metabolic pathway in vitro and in vivo. This demonstrates the compounds' metabolic conversion and stability under various conditions (D. Ross et al., 1983).

Scientific Research Applications

  • Antiparasitic Applications : N-benzoyl-2-hydroxybenzamides have been identified as potential scaffolds for developing treatments against parasites like Toxoplasma gondii and Plasmodium falciparum, which is chloroquine-resistant (Fomovska et al., 2012).

  • Cancer Treatment : Several studies have highlighted the potential of N-hydroxybenzamides as histone deacetylase (HDAC) inhibitors, showing promise as antitumor agents. For instance, derivatives incorporating quinazolin-4(3H)-ones and 2-oxoindoline have exhibited potent HDAC inhibitory effects and cytotoxicity against cancer cells (Hieu et al., 2018; Huong et al., 2017). Additionally, saccharin-based N-hydroxybenzamides have shown similar antiproliferative activities to the approved drug SAHA (Fu et al., 2015).

  • Catalytic Applications : Chiral N-hydroxybenzamides have been explored as catalysts for aerobic asymmetric oxidations, exhibiting moderate chiral discrimination and selectivity factors (Capraro et al., 2014).

  • Antimicrobial and Antifungal Properties : Novel 2-amino-N-hydroxybenzamide derivatives have demonstrated promising antibacterial and antifungal activities, potentially surpassing standard drugs in efficacy (Mahesh et al., 2015).

  • Antioxidant and Antithrombotic Activities : Hydroxybenzamide derivatives have been shown to possess superior antioxidant, thrombin-inhibitory, and anticancer activities, suggesting potential applications in therapeutic interventions for cancer, thrombotic diseases, and aging (Wei et al., 2016).

  • Metabolic Studies : Research on N-(hydroxymethyl) compounds, stable metabolites of N-methylbenzamides, has revealed the influence of nitrogen atom substitution on their stability, adding to our understanding of N-hydroxybenzamide metabolism (Ross et al., 1983).

  • HDAC Inhibition : Novel N-hydroxybenzamide-based HDAC inhibitors with branched caps have shown improved selectivity and anti-proliferation activity in tumor cell lines, targeting class I and class II HDAC isoforms (Su et al., 2009).

Safety And Hazards

When heated to decomposition, N-Hydroxybenzamide emits toxic fumes of nitrogen oxides . It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of a spill, the solid spill material should be dampened with water, then transferred to a suitable container .

Future Directions

A recent paper discusses the use of Rh (III)-catalyzed C-H activation/annulation of N-hydroxybenzamides with propargylic acetates for modular access to isoquinolones . This reaction proceeds through a sequential C-H activation/alkyne insertion/intramolecular annulation/N-O bond cleavage procedure, affording a broad spectrum of products with diverse substituents in moderate-to-excellent yields . This could be a promising direction for future research and applications of N-Hydroxybenzamide.

properties

IUPAC Name

N-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
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InChI Key

VDEUYMSGMPQMIK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NO
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Molecular Formula

C7H7NO2
Record name N-HYDROXYBENZAMIDE
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Related CAS

32685-16-8 (mono-potassium salt)
Record name Benzohydroxamic acid
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DSSTOX Substance ID

DTXSID7025421
Record name Benzohydroxamic acid
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Molecular Weight

137.14 g/mol
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Physical Description

Rhombic crystals or light beige solid. (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Boiling Point

Explodes (NTP, 1992)
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Solubility

5 to 10 mg/mL at 74.7 °F (NTP, 1992)
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Product Name

N-Hydroxybenzamide

CAS RN

495-18-1
Record name N-HYDROXYBENZAMIDE
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Melting Point

259 to 266 °F (NTP, 1992)
Record name N-HYDROXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

To 156 mg of said compound (16) were added 2 ml of ethyl acetate, 2 ml of aqueous saturated sodium hydrogencarbonate, and 0.042 ml of benzoyl chloride and the mixture was reacted at room temperature for 3 hours to obtain a benzoylamino-alcohol compound (compound (17), C53H65NO14Si, molecular weight of 968.18).
Quantity
156 mg
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2 mL
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0.042 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Hydroxybenzamide
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Citations

For This Compound
575
Citations
RVF Oliveira, W de Souza, K Vögerl, F Bracher… - Acta Tropica, 2022 - Elsevier
… -10-yl)methyl]-N-hydroxybenzamide, a new class I/II KDAC … -10-yl)methyl]-N-hydroxybenzamide should be explored to … -10-yl)methyl]-N-hydroxybenzamide affects cell proliferation and …
Number of citations: 3 www.sciencedirect.com
CQ Nguyen, Q Le Dang, DT Nguyen… - VNU Journal of …, 2023 - js.vnu.edu.vn
… N-hydroxybenzamide, nghiên cứu đã mô tả quá trình tổng hợp các dẫn xuất N-hydroxycinnamamide và N-hydroxybenzamide … N-hydroxycinnamamide và N-hydroxybenzamide đã tổng …
Number of citations: 3 js.vnu.edu.vn
X Li, J Wu, X Li, W Mu, X Liu, Y Jin, W Xu… - Bioorganic & medicinal …, 2015 - Elsevier
… In this article, we designed and synthesized a new series of N-hydroxybenzamide-based HDACIs with indole containing cap group, among which, compounds 8q–8v with low …
Number of citations: 14 www.sciencedirect.com
DT Anh, PT Hai, PTP Dung, EJ Park, HW Jun… - Bioorganic & Medicinal …, 2020 - Elsevier
… On the other hand, compounds bearing N-hydroxybenzamide scaffolds have recently been demonstrated as more selective inhibitors of HDAC6 isoform. Meanwhile, a Fluorogenic …
Number of citations: 11 www.sciencedirect.com
C Blackburn, C Barrett, J Chin, K Garcia… - Journal of medicinal …, 2013 - ACS Publications
A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads with unexpected selectivity over the other subtypes. We designed and …
Number of citations: 81 pubs.acs.org
J Jiao, H Fang, X Wang, P Guan, Y Yuan… - European journal of …, 2009 - Elsevier
… In conclusion, we have synthesized a novel series of HPPB derivatives with N-hydroxybenzamide as zinc-chelating moiety to inhibit HDACs. Several HPPB derivatives exhibited …
Number of citations: 33 www.sciencedirect.com
H Su, L Yu, A Nebbioso, V Carafa, Y Chen… - Bioorganic & medicinal …, 2009 - Elsevier
… Utilizing the N-hydroxybenzamide as a Zinc binding group, we maintained the tolylthiazol as one hydrophobic group and introduced another side chain at the amine N (represented by …
Number of citations: 17 www.sciencedirect.com
C Stolfi, R Caruso, E Franze, A Rizzo, A Rotondi… - Molecular Cancer …, 2011 - AACR
… We have recently shown that 2-methoxy-5-amino-N-hydroxybenzamide (herein termed 2-14), a novel derivative of mesalamine, induces endoplasmic reticulum stress in colon cancer …
Number of citations: 20 aacrjournals.org
C Stolfi, M Sarra, R Caruso, MC Fantini, D Fina… - Gastroenterology, 2010 - Elsevier
… The in vivo antineoplastic effect of 2-methoxy-5-amino-N-hydroxybenzamide (2-14) was evaluated in a syngenic, CT26-derived xenograft mouse model of CRC and in the …
Number of citations: 19 www.sciencedirect.com
C Yu, F He, Y Qu, Q Zhang, J Lv, X Zhang, A Xu… - Bioorganic & Medicinal …, 2018 - Elsevier
… In our continuing efforts to develop novel N-hydroxyterephthalamide-based HDACIs, herein we report the design and development of a new class of N-hydroxybenzamide-based …
Number of citations: 12 www.sciencedirect.com

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